Fluorescein mono-beta-d-galactopyranoside

説明

Contextualizing Fluorescein (B123965) mono-beta-D-galactopyranoside within Fluorogenic Probe Chemistry

Fluorogenic probe chemistry is a field dedicated to developing molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent after a specific chemical reaction, often catalyzed by an enzyme. FMG is a classic example of such a probe. The core principle of its function lies in the linkage of a galactose sugar moiety to a fluorescein molecule. This glycosidic bond renders the fluorescein fluorophore inactive.

The design of fluorescein-based probes has evolved to become more rational and based on strict photochemical principles. instras.comnih.gov One such principle is photoinduced electron transfer (PeT), where the fluorescence of the chromophore (fluorescein) is quenched by an electron transfer process. instras.comresearchgate.net In the case of FMG, the galactopyranoside group acts as a quencher. Enzymatic cleavage of this group restores the electronic properties of the fluorescein molecule, "switching on" its intense green fluorescence. biosynth.com This off/on switching mechanism is fundamental to its use as a sensitive sensor for enzymatic activity. instras.com

Rationale for Utilizing Fluorescein mono-beta-D-galactopyranoside as a β-Galactosidase Substrate

The primary rationale for using FMG as a substrate for β-galactosidase is the direct and quantifiable link between enzyme activity and fluorescent signal generation. The enzyme specifically recognizes and cleaves the β-glycosidic bond linking the galactose to the fluorescein molecule. Upon this hydrolysis, the highly fluorescent compound fluorescein is released. biosynth.comabpbio.com

FMG is an intermediate product in the sequential hydrolysis of the more commonly used substrate, Fluorescein di-β-D-galactopyranoside (FDG). abpbio.comabpbio.com β-galactosidase first cleaves one galactose molecule from the non-fluorescent FDG to produce FMG, and then cleaves the second galactose from FMG to release fluorescein. abpbio.comabpbio.com While FDG is one of the most sensitive substrates for galactosidases, the direct use of FMG is particularly advantageous in kinetic assays where first-order kinetics are desired for the analysis of β-galactosidase activity. abcam.com This makes it a powerful tool for applications such as lacZ reporter gene assays, which are widely used in molecular biology to study gene expression. biosynth.comabcam.com

Historical Development and Evolution of Fluorescein-Based Probes in Enzymology

The journey of fluorescein-based probes began with the synthesis of fluorescein itself by Adolf von Baeyer in 1871. biotium.com However, its application as a tool in biological research came much later. biotium.com Early development in the field was largely empirical, with scientists modifying the fluorescein structure to create probes for various biological molecules and processes. instras.comnih.gov

A significant challenge with early fluorescein probes was the issue of autofluorescence from biological tissues, which could interfere with the signal. biotium.com This led to the development of derivatives like rhodamine dyes, which emit light at longer wavelengths, reducing background interference. biotium.com More recently, the design of fluorescent probes has shifted from this empirical approach to a more rational one, grounded in a deeper understanding of photochemical mechanisms like photoinduced electron transfer (PeT). instras.comnih.gov This modern approach has allowed for the creation of finely tunable and highly sensitive probes, exemplified by the development of novel probes for β-galactosidase. instras.comnih.gov This evolution has expanded the capabilities of researchers to visualize dynamic processes within living cells with greater precision. nih.gov

Significance of this compound in Current Academic Paradigms

In contemporary research, FMG and its parent compound FDG are integral to several key areas. They are widely used for detecting and quantifying the activity of β-galactosidase, particularly in the context of the lacZ gene reporter system. biosynth.comabcam.com This system is a cornerstone of molecular biology for studying promoter activity and gene expression patterns in various organisms.

The use of these substrates extends to flow cytometry, a powerful technique for analyzing and sorting cells. nih.govnih.gov By loading cells with the substrate, researchers can identify and isolate cells expressing the lacZ gene based on their fluorescence, as the signal is proportional to the enzymatic activity within viable cells. abcam.comnih.gov Furthermore, these probes have been adapted for assays measuring senescence-associated β-galactosidase (SA-βG) activity, which is an accepted biomarker for cellular aging. medchemexpress.comnih.gov The fluorimetric method using these substrates offers a more sensitive and quantitative alternative to older, semi-quantitative colorimetric assays. nih.gov

Data Tables

Table 1: Physicochemical Properties of Fluorescein mono-β-D-galactopyranoside (FMG)

| Property | Value | Reference(s) |

| CAS Number | 102286-67-9 | biosynth.comabcam.com |

| Molecular Formula | C₂₆H₂₂O₁₀ | abcam.com |

| Molecular Weight | 494.45 g/mol | biosynth.com |

| Synonyms | FMGal | biosynth.com |

| Purity | >90% | abcam.com |

| Appearance | Solid | abcam.com |

| Fluorescence (in DMSO) | Ex: 452 nm; Em: 518 nm (±10 nm) | sigmaaldrich.com |

Table 2: Comparison of FMG and its Parent Substrate, FDG

| Feature | Fluorescein mono-β-D-galactopyranoside (FMG) | Fluorescein di-β-D-galactopyranoside (FDG) | Reference(s) |

| Enzymatic Reaction | Single-step hydrolysis to fluorescein. | Two-step sequential hydrolysis, first to FMG, then to fluorescein. | abpbio.comabpbio.com |

| Primary Application | Useful for enzymatic analyses where first-order kinetics are desired. | Ultra-sensitive substrate for in vivo and in vitro lacZ β-galactosidase detection. | abcam.comabcam.com |

| Cell Permeability | Intermediate in the reaction of cell-permeable FDG. | Enters viable cells. | abcam.comnih.gov |

| Molecular Weight | 494.4 Da | 656.6 Da | abcam.comabcam.com |

Table 3: Key Research Applications of Fluorescein-Based Galactosidase Substrates

| Application Area | Description | Key Findings | Reference(s) |

| Gene Expression | Used as a reporter for lacZ gene activity. | Fluorescence signal is proportional to β-galactosidase enzymatic activity, allowing for quantification of gene expression. | biosynth.comabcam.com |

| Flow Cytometry | Detection and sorting of cells expressing β-galactosidase. | Enables analysis and separation of viable cells based on intracellular enzyme activity. | nih.govnih.gov |

| Cellular Senescence | Quantitative assay for Senescence-Associated β-Galactosidase (SA-βG). | Provides a more precise and sensitive alternative to the semi-quantitative X-Gal staining method for this cell aging marker. | medchemexpress.comnih.gov |

| Enzyme Kinetics | Analysis of β-galactosidase activity. | FMG is particularly useful for studies desiring first-order reaction kinetics. | abcam.com |

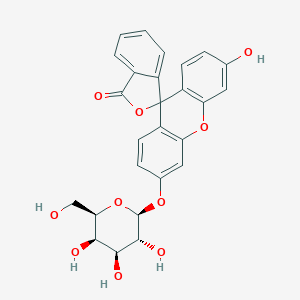

Structure

2D Structure

特性

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-GBLLEDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907340 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102286-67-9 | |

| Record name | Fluorescein monogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Fluorescein Mono Beta D Galactopyranoside Bioactivity

Enzymatic Hydrolysis of Fluorescein (B123965) mono-beta-D-galactopyranoside by Beta-Galactosidase

The core of FMG's bioactivity lies in its hydrolysis by the enzyme β-galactosidase. This enzyme, a glycoside hydrolase, catalyzes the cleavage of the β-glycosidic bond in β-D-galactosides. nih.govebi.ac.uk

Specificity of Beta-D-Galactopyranoside Cleavage

β-galactosidase exhibits a high degree of selectivity for its substrates. thermofisher.com The enzyme specifically recognizes and cleaves the terminal non-reducing β-D-galactose residues from various molecules. ebi.ac.uknih.gov This specificity is crucial for its function, as it ensures that only substrates containing a β-D-galactopyranoside moiety are hydrolyzed. The enzyme's active site is structured to accommodate the galactose sugar in a specific orientation, facilitating the cleavage of the glycosidic bond. While the enzyme has high specificity for the galactose portion of the substrate, it shows lower specificity for the aglycone part, allowing it to act on a variety of galactosides, including FMG. nih.gov

The Role of the Galactopyranoside Moiety in Enzyme Recognition

The galactopyranoside moiety of FMG is the key to its recognition by β-galactosidase. The hydroxyl groups on the galactose ring, particularly at positions 2, 3, and 4, are involved in specific interactions with the enzyme's active site. nih.gov These interactions, which include hydrogen bonds and van der Waals forces, properly orient the substrate within the catalytic site for efficient hydrolysis. nih.gov The binding of the galactopyranoside portion of FMG to the enzyme initiates the catalytic process that ultimately leads to the release of fluorescein.

Fluorescence Generation Upon Enzymatic Cleavage

The utility of FMG as a reporter molecule stems from the dramatic change in its fluorescent properties upon enzymatic cleavage. Initially, FMG is essentially non-fluorescent, but the hydrolysis reaction yields fluorescein, a compound with strong fluorescence.

Elucidation of the "Turn-On" Fluorescence Mechanism

The "turn-on" fluorescence of FMG is a result of the release of the fluorescein molecule from its galactoside conjugate. The bulky and non-conjugated galactopyranoside group attached to the fluorescein core effectively quenches its fluorescence. The enzymatic cleavage of the glycosidic bond liberates the fluorescein, allowing it to adopt a planar, conjugated structure that is essential for its fluorescence. nih.gov This process leads to a significant increase in fluorescence intensity, often reported to be between 15 to 20 times greater than that of the intact FMG molecule. nih.govresearchgate.net

The Spectroscopic Transformation of Fluorescein mono-beta-D-galactopyranoside to Fluorescein

The enzymatic hydrolysis of FMG results in a distinct spectroscopic shift. FMG itself is colorless and non-fluorescent. aatbio.com Upon cleavage by β-galactosidase, the product, fluorescein, exhibits strong absorption of blue light and emits green fluorescence. nih.gov The optimal excitation and emission wavelengths for fluorescein are approximately 490 nm and 515-520 nm, respectively. nih.govmobitec.com This transformation allows for the sensitive detection of β-galactosidase activity by monitoring the increase in fluorescence at these wavelengths.

Spectroscopic Properties of FMG and its Hydrolysis Product

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence |

| This compound (FMG) | ~490 | - | Non-fluorescent |

| Fluorescein | ~490 | ~515-520 | Highly fluorescent |

Influence of pH on Fluorescein Fluorescence in Biological Contexts

The fluorescence of fluorescein is highly dependent on the pH of its environment. nih.gov In biological systems, which typically have a pH range of 5.5 to 7.5, the ionic form of fluorescein can vary, which in turn affects its fluorescence properties. nih.gov At neutral to alkaline pH, fluorescein exists predominantly in its dianionic form, which is the most fluorescent species. nih.govresearchgate.net As the pH becomes more acidic (below its pKa of ~6.4), the proportion of the less fluorescent monoanionic form increases, leading to a decrease in fluorescence intensity. nih.govresearchgate.net At even lower pH values, the non-fluorescent neutral and cationic forms become more prevalent. nih.govresearchgate.net Therefore, when using FMG in biological assays, it is crucial to consider and control the pH to ensure optimal and consistent fluorescence detection. The choice of buffer and the physiological state of the cells can significantly impact the measured fluorescence.

Ionic Forms of Fluorescein and Their Relative Fluorescence at Different pH

| pH Range | Predominant Ionic Form | Relative Fluorescence Intensity |

| > 8 | Dianionic | Very High |

| ~6.4 - 8 | Dianionic / Monoanionic | High to Moderate |

| < 6.4 | Monoanionic / Neutral | Low to Very Low |

| << 6.4 | Neutral / Cationic | Non-fluorescent |

Advanced Methodologies for Kinetic Analysis of Enzymatic Reactions Utilizing Fluorescein Mono Beta D Galactopyranoside

Development of Novel Fluorimetric Assays for β-Galactosidase Activity

The enzymatic hydrolysis of Fluorescein (B123965) mono-beta-D-galactopyranoside (FMG) by β-galactosidase is a cornerstone of many biological assays. nih.gov FMG is a fluorogenic substrate that, upon enzymatic cleavage, yields fluorescein, a highly fluorescent product. nih.gov This reaction allows for the sensitive monitoring of β-galactosidase activity. Advanced methodologies have focused on refining the techniques used to measure the kinetics of this reaction, aiming for higher throughput, increased precision, and the ability to work with smaller sample volumes.

Optimization of Front-Face Detection Techniques for Highly Absorbing Fluorogenic Substrates

A significant challenge in fluorimetric assays arises when using substrates that have substantial intrinsic absorbance at the excitation and emission wavelengths of the fluorescent product. In the case of FMG hydrolysis, both the substrate and its product, fluorescein, absorb light, which can lead to fluorescence concentration quenching, especially at high substrate concentrations. nih.gov This "inner filter effect" can distort the linear relationship between fluorescence and product concentration, complicating kinetic analysis when using conventional fluorometers with right-angle detection geometry. nih.gov

To overcome this limitation, front-face detection has been developed as a superior alternative. nih.gov This technique measures fluorescence from the same surface of the sample that is being excited. Research has shown that front-face detection, particularly in a fluorescence plate reader format, effectively mitigates the quenching that occurs with highly absorbing substrates like FMG. nih.gov By establishing the precise fluorescence-concentration relationships for both FMG and fluorescein, this method allows for accurate kinetic measurements even at high optical densities. nih.gov The optimization of front-face detection has proven particularly efficient for determining enzyme kinetics due to the high rate of data collection possible with plate readers. nih.gov This approach is generalizable to any assay that employs a fluorogenic substrate with high background absorbance. nih.gov

Microfluidic Platforms for High-Throughput Enzyme Assays

Microfluidic platforms have revolutionized enzyme kinetic analysis by offering significant advantages in throughput, time resolution, and reagent consumption. nih.govrsc.org These systems, which handle fluid volumes in the picoliter to nanoliter range, enable the screening of vast libraries of enzyme variants or inhibitors at speeds of thousands of reactions per second. cam.ac.uk Droplet-based microfluidics, where aqueous reactions are encapsulated in an immiscible oil phase, prevent sample adsorption to channel walls and allow for the analysis of millions of discrete reactions with minimal reagent use. rsc.orgcam.ac.uk This technology is a cost-effective and powerful alternative to traditional robotic liquid handling systems for applications in directed evolution and functional metagenomics. cam.ac.uk

The core principle involves encapsulating single cells or enzyme molecules with a fluorogenic substrate, such as FMG or Fluorescein di-β-D-galactopyranoside (FDG), within these droplets. rsc.orgru.nl The enzymatic reaction proceeds within the droplet, and the resulting fluorescence provides a direct measure of enzyme activity, linking the phenotype (enzyme function) to the genotype (the encapsulated cell or gene). rsc.org This enables high-throughput screening and sorting of cells with desired characteristics. mdpi.com

To obtain accurate kinetic measurements, the mixing of the enzyme and substrate must be extremely rapid to ensure a sharp initiation of the reaction. acs.org While conventional stopped-flow instruments achieve this through turbulence, this method is not easily adaptable to microscale devices. acs.orgrsc.org Microfabricated systems have addressed this by developing integrated micromixers that can perform stopped-flow reactions in nanoliter volumes. acs.orgnih.gov

In a typical stopped-flow microchip system, streams of β-galactosidase and the substrate FMG are transported by electroosmotic flow and merged, passing through a micromixer in under a second. nih.gov The flow is then halted, and the reaction progress is monitored over time within a static, nanoliter-scale volume. acs.orgnih.gov This approach allows for the direct observation of reaction kinetics in 60 seconds or less. nih.gov Studies have demonstrated that systems with an integrated micromixer yield results that compare well with conventional stopped-flow apparatus, whereas simple diffusive mixing in confluent streams is insufficient for accurate kinetic assays. acs.orgnih.gov These miniaturized systems are crucial for pre-steady-state kinetic analysis, which probes the rapid intermediate steps of an enzymatic reaction that occur on a millisecond to second timescale. photophysics.comyork.ac.uk

For high-throughput screening applications, performing multiple enzyme assays in parallel is essential. nih.gov Optically gated sample introduction is an advanced technique developed for this purpose on multichannel microfluidic chips. nih.govnih.gov This method avoids the physical structures of traditional T-type injectors and instead uses a focused laser beam to control the injection of samples into separation channels. nih.govnih.gov A strong laser beam photobleaches material continuously flowing into the channel, creating a "closed gate." To inject a sample, the gating beam is briefly blocked, allowing a plug of unbleached sample to enter the channel for analysis by a second, less intense probe beam downstream. nih.gov

This technique has been successfully applied to continuously monitor the hydrolysis of FMG by β-galactosidase. nih.gov It allows for serial, rapid, and reproducible injections without operator intervention and effectively avoids signal interference between the FMG substrate and the fluorescein product. nih.gov By mounting the multichannel microchip on a moving stage controlled by a voice coil actuator, the gating and probe laser beams can be scanned across multiple channels, enabling the simultaneous performance of several unique enzyme assays. nih.govnih.gov This demonstrates the system's competitiveness for high-throughput screening in drug discovery. nih.gov

Integration of Fluorescence Correlation Spectroscopy for Diffusion Coefficient Analysis

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a microscopic, open confocal volume (on the order of a femtoliter). nih.gov By analyzing the autocorrelation of these fluctuations, FCS can determine the average transit time of fluorescent molecules diffusing through the observation volume. nih.gov This diffusion time is directly related to the molecule's size and mass.

In the context of enzymatic reactions with FMG, FCS offers a method to analyze the diffusion coefficients of the reaction components. The hydrolysis of the larger FMG substrate molecule results in the formation of the smaller, more rapidly diffusing fluorescein product. By applying FCS, one can distinguish between the free substrate and the product based on their different diffusion times. This allows for the study of interactions at the single-molecule level. nih.gov While primarily demonstrated for ligand-receptor binding, the principles of FCS are directly applicable to analyzing the products of enzymatic hydrolysis and their diffusion characteristics in solution, providing a deeper insight into the reaction dynamics. nih.gov

Quantitative Determination of Enzyme Kinetic Parameters

A primary goal of these advanced methodologies is the precise determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an indicator of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate.

Using the advanced assay systems with Fluorescein mono-beta-D-galactopyranoside, researchers have been able to quantify these parameters with high accuracy. For example, a kinetic assay using front-face detection determined the Kₘ for FMG hydrolysis by β-galactosidase to be 117.6 µM and the enzymatic catalysis rate (k₂) to be 22.7 µmol·min⁻¹·mg⁻¹. nih.gov In a separate study using a stopped-flow microchip system with an integrated micromixer, the Kₘ was determined to be 75 ± 13 µM and the kcat was 44 ± 3 s⁻¹. nih.gov These values were shown to be comparable to those obtained with a conventional, large-scale stopped-flow apparatus (Kₘ of 60 ± 6 µM and kcat of 47 ± 4 s⁻¹), validating the accuracy of the microfluidic approach. nih.gov

Table 1: Enzyme Kinetic Parameters for β-Galactosidase with FMG

| Assay Method | Kₘ (µM) | kcat (s⁻¹) | k₂ (µmol·min⁻¹·mg⁻¹) | Source |

| Front-Face Detection | 117.6 | - | 22.7 | nih.gov |

| Stopped-Flow Microchip | 75 ± 13 | 44 ± 3 | - | nih.gov |

| Conventional Stopped-Flow | 60 ± 6 | 47 ± 4 | - | nih.gov |

Michaelis-Menten Constant (K_m) Derivation

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the affinity between the enzyme and its substrate. For the hydrolysis of FMG by β-galactosidase, K_m has been determined through various kinetic analyses.

One study developed a novel enzymatic assay method using front-face detection on a fluorescence plate reader to analyze the hydrolysis of FMG. nih.gov This approach was particularly effective for determining enzyme kinetics due to a high rate of data collection. nih.gov Through this method, the K_m for FMG was determined to be 117.6 µM. nih.gov

In a separate investigation focusing on the stepwise hydrolysis of the related compound Fluorescein di-β-D-galactoside (FDG), the K_m of the intermediate, FMG, was also measured. acs.org In this context, the K_m for FMG was found to be 0.943 µM. acs.org The difference in reported K_m values can arise from variations in experimental conditions, such as buffer composition, pH, temperature, and the specific variant or source of the β-galactosidase enzyme used.

Further research into monogalactopyranosides of fluorescein explored the impact of modifying the enzyme itself. nih.gov When FMG was hydrolyzed by a biotinylated form of β-galactosidase, the resulting K_m value was lower than that observed with the native, unmodified enzyme. nih.gov This suggests that the biotinylated enzyme has a higher substrate affinity for FMG compared to the native form. nih.gov The magnitude of the K_m for a methyl ester derivative of FMG (MFMG) was found to be higher than that of FMG, indicating a potential conformational change in the substrate affecting the enzyme-substrate interaction. nih.gov

Table 1: Reported Michaelis-Menten Constant (K_m) Values for FMG

| Enzyme | K_m (µM) | Experimental Context | Source |

| β-galactosidase | 117.6 | Front-face fluorescence detection | nih.gov |

| β-galactosidase | 0.943 | Intermediate in FDG hydrolysis | acs.org |

| Biotinylated β-galactosidase | Lower than native enzyme | Comparison of native vs. modified enzyme | nih.gov |

Catalytic Rate Constant (k_cat) Determination

The catalytic rate constant, k_cat, often referred to as the turnover number, represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with substrate.

In the kinetic analysis of FMG hydrolysis using a front-face measurement technique, the enzymatic catalysis rate (referred to as k2 in the study, equivalent to k_cat) was determined. nih.gov The value was reported as 22.7 µmol·(min·mg)⁻¹. nih.gov This parameter quantifies the catalytic efficiency of β-galactosidase in processing the FMG substrate under the specified assay conditions. nih.gov

Analysis of First-Order Reaction Kinetics in Enzymatic Systems

Under specific conditions, enzymatic reactions can be analyzed using first-order kinetics. This is typically valid when the substrate concentration is well below the Michaelis-Menten constant (K_m). In this scenario, the rate of the reaction is directly proportional to the substrate concentration. This compound is considered a useful substrate for enzymatic analyses of β-galactosidase where first-order kinetics are desired. abcam.com

The theoretical basis for this lies in the Michaelis-Menten equation. At very low substrate concentrations ([S] << K_m), the enzyme-substrate binding step becomes the rate-limiting factor, and the reaction proceeds with a pseudo-first-order rate constant. pku.edu.cn A simple and rapid method for determining these first-order rate constants involves monitoring the time-course of the reaction and analyzing the natural logarithm of the reaction velocity versus time. uliege.be This approach allows for good estimates of these constants and is particularly useful for assessing enzyme activity when substrate levels are low. uliege.be

Methodological Advancements for Overcoming Assay Limitations

While FMG is a highly effective fluorogenic substrate, its use in assays is not without challenges. Methodological advancements have been crucial in addressing limitations such as fluorescence quenching and background signals to ensure accurate and reliable kinetic data.

Strategies for Mitigating Fluorescence Concentration Quenching

Fluorescence concentration quenching, also known as the inner filter effect, is a significant issue in fluorescence-based assays, especially with substrates that have high absorbance at the excitation or emission wavelengths. A novel enzymatic assay method was developed to specifically address this limitation when using FMG. nih.gov It was observed that conventional fluorometers, which typically use a right-angle detection mode, suffer from fluorescence concentration quenching due to the high absorbance of the FMG substrate itself. nih.gov

To overcome this, a front-face detection mode, available in fluorescence plate readers, was employed. nih.gov This technique involves measuring the fluorescence from the same surface of the sample that is being excited. The results demonstrated that only front-face detection could successfully overcome the quenching that inevitably occurs with high concentrations of an intrinsically absorbing substrate like FMG. nih.gov This methodological adjustment made the fluorescent assay of FMG hydrolysis possible even under conditions of high optical density. nih.gov

Addressing Background Fluorescence and Contamination in Assays

A significant challenge in using FMG is that the substrate itself possesses significant intrinsic absorbance and fluorescence under typical assay conditions, which contributes to high background signals. nih.gov The development of an assay utilizing front-face fluorescence measurement was designed to account for this characteristic. nih.gov By establishing precise fluorescence-concentration relationships for both the substrate (FMG) and its hydrolytic product (fluorescein), the kinetics of the enzyme assay could be accurately determined despite the substrate's inherent fluorescence. nih.gov This approach can be generalized for any assay that uses a fluorogenic substrate with high background absorbance. nih.gov

Applications of Fluorescein Mono Beta D Galactopyranoside in Cellular and Molecular Biology Research

Reporter Gene Assays and Gene Expression Studies

Reporter gene assays are fundamental tools for studying gene expression and regulation. In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene that encodes an easily detectable protein.

The lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene in mammalian, yeast, and bacterial cells. nih.govresearchgate.net When the lacZ gene is introduced into cells and expressed, the resulting β-galactosidase enzyme can be detected using a suitable substrate. FMGal serves as a valuable substrate in this system. biosynth.com

When FMGal is introduced to cells expressing lacZ, it is cleaved by the β-galactosidase enzyme. This cleavage event liberates fluorescein (B123965), causing the cells to become fluorescent. The intensity of the fluorescence is directly proportional to the level of β-galactosidase activity, which in turn reflects the expression level of the gene of interest. nih.gov This method allows researchers to study the activity of promoters, enhancers, and other regulatory elements.

While the di-substituted version, Fluorescein di-beta-D-galactopyranoside (FDG), is more commonly cited for its use in identifying lacZ-positive cells with fluorescence microscopy and flow cytometry, the principle of enzymatic cleavage and fluorescence release is the same. anaspec.comnih.govaatbio.com In some bacterial species, such as Mycobacterium bovis BCG, FDG-based substrates have proven to be highly sensitive for measuring lacZ reporter gene activity in intact, viable cells. nih.govresearchgate.net The choice between mono- and di-substituted forms can depend on factors like cell permeability and kinetic properties desired for the specific assay. nih.govabcam.com For instance, in gram-negative bacteria, FDG was found to be a useful substrate as it could enter viable cells, whereas a more lipophilic derivative, C12-FDG, showed poor penetration. nih.govnih.gov Conversely, C12-FDG was more sensitive than FDG for assays in animal cells. nih.govnih.gov

Transfection is the process of introducing nucleic acids, such as plasmids, into eukaryotic cells. A critical step in any transfection experiment is to determine its efficiency—the percentage of cells that have successfully taken up the foreign DNA. moleculardevices.com

FMGal, in conjunction with a lacZ reporter vector, provides a straightforward method for quantifying transfection efficiency. Cells are co-transfected with the gene of interest and a separate plasmid containing the lacZ gene under the control of a constitutive promoter. After an appropriate incubation period to allow for gene expression, the cells are loaded with FMGal.

The β-galactosidase expressed in successfully transfected cells will cleave the FMGal, rendering them fluorescent. The population of cells can then be analyzed using flow cytometry to determine the percentage of fluorescent (i.e., transfected) cells versus non-fluorescent cells. This provides a quantitative measure of transfection efficiency. anaspec.com This approach is an alternative to using intrinsically fluorescent proteins like Green Fluorescent Protein (GFP), where the reporter gene itself produces the signal. bmglabtech.compcbis.fr Optimizing transfection conditions, such as the amount of DNA and the type of transfection reagent, is crucial for maximizing experimental success. moleculardevices.com

Table 1: Comparison of Reporter Systems

| Reporter System | Principle | Detection Method | Key Advantage |

|---|---|---|---|

| LacZ with FMGal | Enzymatic cleavage of a non-fluorescent substrate (FMGal) to produce a fluorescent product (fluorescein). | Fluorescence Microscopy, Flow Cytometry | Enzymatic amplification can provide higher sensitivity compared to non-enzymatic reporters. aatbio.com |

| Green Fluorescent Protein (GFP) | Direct expression of an intrinsically fluorescent protein. | Fluorescence Microscopy, Flow Cytometry | No substrate required; allows for real-time visualization in living cells. bmglabtech.com |

Cell-Based Assays and Live Cell Imaging

The ability of FMGal to be cleaved into a fluorescent product within living cells makes it a powerful tool for various cell-based assays, particularly those involving live-cell imaging.

FMGal is valuable for the real-time monitoring of β-galactosidase activity within intact, living cells. biosynth.com Because the substrate is cell-permeant, it can be loaded into cells where it is acted upon by the endogenous or expressed enzyme. The resulting increase in fluorescence can be monitored over time using techniques like time-lapse fluorescence microscopy or by taking measurements at different time points with a flow cytometer or plate reader.

This allows researchers to study the dynamics of enzyme activity in response to various stimuli or changing cellular conditions. The kinetics of FMGal hydrolysis can be analyzed to provide quantitative data on enzyme function within its native cellular environment. abcam.com

Cellular senescence is a state of irreversible growth arrest that can be triggered by factors like DNA damage or oxidative stress. dojindo.com A key biomarker for senescent cells is the increased activity of a lysosomal β-galactosidase, known as senescence-associated β-galactosidase (SA-β-gal). nih.govdojindo.com This enzyme activity is detectable at a suboptimal pH (around 6.0), which distinguishes it from the normal lysosomal β-galactosidase activity found in proliferating cells.

FMGal and its di-substituted counterpart, FDG, are used to detect this SA-β-gal activity. nih.gov When senescent cells are incubated with the substrate, the elevated SA-β-gal activity leads to a significant accumulation of fluorescein, making the senescent cells brightly fluorescent. nih.gov This provides a more quantitative alternative to the traditional chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue precipitate but is difficult to quantify precisely. nih.govnih.gov The fluorescence-based assay using FMGal or FDG can be analyzed by flow cytometry, allowing for the high-throughput identification and sorting of senescent cells from a mixed population. nih.gov

FMGal serves as a critical tool in the investigation of various cellular senescence models, such as replicative senescence (caused by repeated cell division) and therapy-induced senescence (TIS) in cancer cells. nih.govnih.gov In these models, researchers induce senescence and then use FMGal or similar fluorogenic substrates to identify and quantify the resulting senescent cell population.

For example, in studies of premature cell senescence induced by agents like hydrogen peroxide (H₂O₂), fluorogenic probes are used to detect the overexpressed SA-β-gal in the induced senescent cells. nih.gov The ability to label these cells allows for further investigation into the molecular pathways that govern the senescent state. By using flow cytometry, researchers can isolate the senescent population for downstream analyses, such as 'omics studies, to better understand the role of senescence in both normal aging and disease. nih.gov

Table 2: Research Findings on SA-β-gal Detection

| Finding | Cell Model | Substrate Used | Method | Reference |

|---|---|---|---|---|

| Fluorescence increased with increasing cell passages, paralleling the X-Gal method. | Human foreskin fibroblast Hs68 cells | Fluorescein di-beta-D-galactopyranoside (FDG) | Fluorimetry | nih.gov |

| FDG method provided a quantitative measure of SA-β-gal activity, unlike the semi-quantitative X-Gal method. | Human foreskin fibroblast Hs68 cells | Fluorescein di-beta-D-galactopyranoside (FDG) | Fluorimetry | nih.gov |

| A far-red probe (DDAOG) combined with detection of green lipofuscin autofluorescence provides a reliable dual-parameter assay for senescence. | Tumor cells | DDAO-Galactoside (DDAOG) | Flow Cytometry | nih.gov |

| A fluorescent probe exhibited strong signals in H₂O₂-induced premature senescent cells but not in normal cells. | Not specified | Gal-Pro (A novel near-infrared probe) | Fluorescence Imaging | nih.gov |

Flow Cytometry for Quantitative Cell Analysis and Sorting

Flow cytometry is a powerful technique that allows for the rapid analysis and sorting of individual cells within a heterogeneous population. When used in conjunction with Fluorescein di-β-D-galactopyranoside (FDG), a related compound that is hydrolyzed first to FMG and then to fluorescein, researchers can identify and quantify cells expressing the lacZ gene, which codes for β-galactosidase. abpbio.com The non-fluorescent FDG can passively enter viable cells. abcam.com Once inside, intracellular β-galactosidase cleaves the galactoside bonds, leading to the accumulation of highly fluorescent fluorescein. abpbio.comaatbio.com This fluorescence is directly proportional to the enzymatic activity of β-galactosidase within each cell. abcam.com

This method offers a significant advantage over other techniques by providing quantitative data on the level of lacZ expression at the single-cell level. nih.gov This allows for the precise analysis of gene expression and the sorting of specific cell populations based on their fluorescence intensity. For instance, cells with high levels of β-galactosidase activity will exhibit strong fluorescence and can be physically separated from cells with low or no activity. nih.gov This capability is crucial for isolating cells that have been successfully transfected with a lacZ reporter gene, for studying cellular differentiation, and for analyzing the heterogeneity of gene expression within a cell population. abpbio.comnih.gov

The sensitivity of fluorescence-based assays using FDG is reported to be 100 to 1000 times greater than that of radioisotope-based ELISAs, making it an ultra-sensitive method for detecting β-galactosidase. aatbio.comanaspec.com

Table 1: Key Features of FDG in Flow Cytometry

| Feature | Description |

| Principle | Intracellular hydrolysis of non-fluorescent FDG to fluorescent fluorescein by β-galactosidase. |

| Measurement | Quantifies β-galactosidase activity at the single-cell level. |

| Application | Identification and sorting of lacZ-positive cells. |

| Sensitivity | High, allowing for the detection of low levels of enzyme activity. |

Fluorescence Microscopy for Localization Studies

Fluorescence microscopy is another key application where FDG and by extension, FMG, play a vital role. This technique allows for the visualization of β-galactosidase activity within the spatial context of cells and tissues. abpbio.comaatbio.com When cells expressing β-galactosidase are incubated with FDG, the resulting fluorescein is localized to the site of enzymatic activity. interchim.fr This enables researchers to determine the subcellular localization of the enzyme or to identify specific cells within a larger population that are expressing the lacZ gene. aatbio.com

The bright fluorescence of the liberated fluorescein provides a high-contrast signal against a dark background, facilitating clear and detailed imaging. aatbio.com This is particularly useful for studying the expression patterns of genes linked to a lacZ reporter in developmental biology, neuroscience, and other fields where understanding the spatial distribution of gene expression is critical. The use of FDG in fluorescence microscopy has been instrumental in identifying lacZ-positive cells and in studies of cellular differentiation. abpbio.comaatbio.com

Studies on Efflux Systems and Intracellular Probe Penetration

Recent research has revealed that both Fluorescein di-β-D-galactopyranoside (FDG) and its hydrolysis product, fluorescein, can be substrates for multidrug efflux pumps in bacteria such as Escherichia coli. researchgate.net Efflux pumps are membrane proteins that actively transport a wide range of substrates out of the cell, contributing to antibiotic resistance. The finding that FDG and fluorescein are exported by these pumps has led to the development of novel methods for studying efflux pump activity and for screening potential efflux pump inhibitors. researchgate.net

The principle behind this application is that in cells with active efflux pumps, both the substrate (FDG) and the fluorescent product (fluorescein) are expelled from the cell, resulting in a diminished intracellular fluorescent signal. researchgate.net However, in the presence of an efflux pump inhibitor, the pumps are blocked, leading to the intracellular accumulation of fluorescein and a corresponding increase in fluorescence. This provides a sensitive and quantitative measure of efflux pump inhibition. researchgate.net

Studies have also investigated the penetration of FDG and related probes into different cell types. For instance, it was found that while FDG can readily enter viable gram-negative bacteria, other derivatives like C12-FDG may require cell permeabilization to enter yeast cells. researchgate.netnih.gov The rate of fluorescein efflux from cells has also been shown to be influenced by membrane ionic gradients, suggesting that the turnover of fluorescein-based probes can be used to assess changes in membrane permeability and potential. nih.gov This has implications for understanding the physiological state of cells and their interaction with xenobiotics.

Theoretical and Computational Approaches in Fluorescein Mono Beta D Galactopyranoside Research

Mathematical Modeling of Enzymatic Hydrolysis Kinetics

Mathematical models are instrumental in dissecting the kinetics of the enzymatic hydrolysis of fluorescein-based galactosides. These models allow for a quantitative description of the reaction progress over time, taking into account various factors that influence the rate of product formation.

The enzymatic hydrolysis of related compounds, such as fluorescein-di-beta-D-galactopyranoside, has been investigated using thin-layer chromatography to monitor the concentrations of the substrate, the monosubstituted intermediate (fluorescein mono-beta-D-galactopyranoside), and the final product (fluorescein) over time. The kinetics of this two-step hydrolysis process can be simulated numerically. nih.gov In the case of fluorescein (B123965) digalactoside, the first step of hydrolysis yields FMG, which is then further hydrolyzed to fluorescein. daneshyari.com For the enzyme β-galactosidase from Escherichia coli, the first step is significantly slower than the second. daneshyari.com

Table 1: Key Components in the Kinetic Modeling of Fluorescein Digalactoside Hydrolysis

| Component | Role in the Reaction | Method of Monitoring |

|---|---|---|

| Fluorescein-di-beta-D-galactopyranoside | Initial Substrate | Thin-layer chromatography |

| This compound | Intermediate Product | Thin-layer chromatography |

Investigating Conformational Dynamics of Fluorogenic Substrates

The conformation of a fluorogenic substrate can influence its interaction with the enzyme and, consequently, the kinetics of the hydrolysis reaction. nih.gov A study comparing this compound (FMG) with its methyl ester derivative (MFMG) found that the Michaelis-Menten constant (Km) for MFMG was higher than that for FMG. nih.gov This difference in Km suggests a potential conformational change in the fluorogenic substrate, which could affect its binding to the enzyme. nih.govresearchgate.net Understanding these conformational dynamics is crucial for the rational design of more efficient fluorogenic probes. The study of conformational transformations in enzyme-substrate interactions can be approached using techniques like fluorescence spectroscopy, which can detect changes in the environment of fluorescent reporters. mdpi.com

Analysis of Translational Mobility Effects on Enzymatic Reactions

The rate of an enzyme-catalyzed reaction can be influenced by the diffusion of the substrate to the enzyme and the product away from it. To investigate this, the translational diffusion coefficients of FMG and its hydrolysis product, fluorescein, have been measured using fluorescence correlation spectroscopy. nih.gov The study found that the translational diffusion coefficients for both the fluorogenic substrate and the product were similar, in the range of 3.5-4.5×10-10 m2 s-1. nih.govresearchgate.net This similarity suggests that the enzymatic kinetics are not significantly enhanced or retarded by differences in the translational mobility of the substrate and the product. nih.govresearchgate.net

Table 2: Translational Diffusion Coefficients

| Compound | Diffusion Coefficient (m²/s) |

|---|---|

| Fluorogenic Substrates (e.g., FMG) | 3.5-4.5 x 10⁻¹⁰ |

Computational Design and Optimization of Fluorescein-Based Probes

Computational methods are powerful tools for the rational design and optimization of fluorescein-based probes. These approaches allow for the prediction of the photophysical properties of novel probe designs before their synthesis, saving time and resources. bham.ac.uk

One key strategy in probe design is to control the fluorescence properties through a process called photoinduced electron transfer (PET). nih.govresearchgate.net The fluorescence of fluorescein derivatives can be modulated by the transfer of an electron from a benzoic acid moiety to the xanthene ring. nih.govacs.org Computational methods, such as semiempirical PM3 calculations, can be used to determine the highest occupied molecular orbital (HOMO) levels of the benzoic acid moiety, which is a key factor in predicting the efficiency of PET and, therefore, the fluorescence of the probe. nih.govacs.org A threshold for the HOMO level of around -8.9 eV has been identified for the OFF/ON switching of fluorescence in these probes. nih.govacs.org This understanding provides a practical strategy for the rational design of functional fluorescence probes. nih.govacs.org

Furthermore, computational chemistry can be used to screen potential molecules and predict their properties, such as absorption and emission wavelengths, through methods like Time-Dependent Density Functional Theory (TD-DFT). bham.ac.uk Halogenation of the xanthene structure of fluorescein is another strategy used to alter spectroscopic properties and tune the pKa of the dye for specific biological applications. nih.gov Computational modeling can aid in understanding how these modifications affect the probe's stability and fluorescence brightness. nih.gov

Comparative Analysis with Other Fluorogenic and Chromogenic Substrates for β Galactosidase

Relative Sensitivity and Detection Limits of Fluorescein (B123965) mono-beta-D-galactopyranoside

Fluorogenic substrates, as a class, offer significantly higher sensitivity compared to their chromogenic counterparts. Assays employing fluorescent probes can be 100 to 1000-fold more sensitive than radioisotope-based ELISAs and several orders of magnitude more sensitive than colorimetric assays. anaspec.cominterchim.fr The high quantum yield of fluorescein, the fluorophore released upon enzymatic cleavage of FMG, contributes to this enhanced sensitivity, allowing for the detection of very low levels of β-galactosidase activity.

While specific detection limits for FMG are not always explicitly stated in direct comparison to all other substrates, the sensitivity is intrinsically linked to the fluorescence properties of the liberated fluorescein. The parent compound, Fluorescein di-beta-D-galactopyranoside (FDG), is recognized as one of the most sensitive substrates available for detecting β-galactosidase. anaspec.comabpbio.com Since the final fluorescent product of both FMG and FDG hydrolysis is fluorescein, their ultimate detection sensitivity is comparable. However, the kinetics of fluorescein release differ, which can influence the apparent sensitivity in a given timeframe. The primary advantage of fluorescent assays is the ability to generate a strong signal from a small amount of product, a stark contrast to the larger quantities of colored precipitate or soluble dye required for detection in chromogenic assays. nih.gov

Comparative Kinetic Performance with Fluorescein Di-beta-D-galactopyranoside (FDG)

The enzymatic hydrolysis of Fluorescein di-beta-D-galactopyranoside (FDG) by β-galactosidase is a two-step process. nih.gov The enzyme first cleaves one galactose moiety to produce the intermediate, Fluorescein mono-beta-D-galactopyranoside (FMG), which is then further hydrolyzed to release the highly fluorescent fluorescein. abpbio.comnih.govnih.gov

A key kinetic distinction lies in the reaction order. The two-step hydrolysis of FDG results in more complex reaction kinetics. nih.gov In contrast, the hydrolysis of FMG is a single-step enzymatic reaction that releases fluorescein directly. This makes FMG particularly useful for enzymatic analyses where first-order kinetics are desired, simplifying data interpretation and modeling. Kinetic fluorescence measurements have been employed to study the stepwise hydrolysis of FDG and the role of the FMG intermediate. nih.gov These studies provide insights into the catalytic mechanism of β-galactosidase, including the potential for intermediate channeling. nih.gov

| Substrate | Hydrolysis Pathway | Kinetic Profile | Primary Use Case |

| This compound (FMG) | Single-step enzymatic cleavage to fluorescein | Follows first-order kinetics | Assays requiring simplified kinetic analysis |

| Fluorescein di-beta-D-galactopyranoside (FDG) | Two-step enzymatic cleavage, via FMG intermediate, to fluorescein | Complex, multi-step kinetics | General high-sensitivity detection |

Contrasting Advantages and Disadvantages with Chromogenic Substrates (e.g., X-Gal, ONPG)

Chromogenic substrates like X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) and ONPG (o-nitrophenyl-β-D-galactopyranoside) have historically been mainstays in β-galactosidase assays. However, FMG and other fluorogenic substrates offer distinct advantages.

X-Gal is widely used for qualitative assessments, such as blue-white screening in molecular cloning. amerigoscientific.com Upon cleavage, it produces an insoluble blue precipitate. amerigoscientific.comstackexchange.com

Advantages : The colored product is stable and easily visualized, making it excellent for histochemical staining and identifying positive colonies on a plate. nih.govstackexchange.com

Disadvantages : The assay is not quantitative. stackexchange.comnih.gov Furthermore, the poor cell permeability of X-Gal often necessitates cell fixation, precluding its use in live-cell studies. nih.gov The precipitate can also be difficult to measure with precision. stackexchange.com

ONPG is cleaved to produce o-nitrophenol, a soluble yellow product, allowing for quantitative analysis using a spectrophotometer. stackexchange.com

Advantages : It is inexpensive and provides quantitative data on enzyme activity. stackexchange.com

Disadvantages : ONPG-based assays are significantly less sensitive than those using X-Gal or fluorogenic substrates. stackexchange.comservice.gov.uk The measurement requires cell lysis and transfer to a buffer for accurate spectrophotometric reading, as the absorbance peak can overlap with that of growth media. service.gov.uk

This compound (FMG) and its parent compound FDG overcome many of these limitations.

Advantages : They offer superior sensitivity and are inherently quantitative, as the fluorescence emission can be precisely measured over time. anaspec.comnih.gov The hydrolysis product, fluorescein, is soluble, avoiding issues with precipitation. amerigoscientific.com This allows for real-time monitoring of enzyme activity in solution. biosynth.com

Disadvantages : Fluorescent assays require more specialized equipment (a fluorometer or fluorescence microscope) compared to the visual or spectrophotometric detection of chromogenic substrates. stackexchange.com

| Substrate | Product Type | Quantifiable? | Relative Sensitivity | Live Cell Use |

| FMG | Soluble, fluorescent | Yes | Very High | Limited by permeability |

| X-Gal | Insoluble, colored precipitate | No (Semi-quantitative at best) | High (visual) | Requires cell fixation |

| ONPG | Soluble, colored | Yes | Low | Requires cell lysis |

Evaluation against Other Fluorescent Probes (e.g., MUG, Resorufin β-D-galactopyranoside, DDAO β-D-Galactopyranoside)

Within the class of fluorogenic substrates, several alternatives to FMG exist, each with unique spectral properties and applications.

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) : This is a widely used fluorogenic substrate that, upon cleavage, releases 4-methylumbelliferone. This product fluoresces in the ultraviolet to blue range (Excitation/Emission ~360/450 nm). interchim.fr A significant drawback is that its excitation and emission wavelengths are in the UV spectrum, which can lead to interference from cellular autofluorescence and potential for phototoxicity. nih.gov

Resorufin β-D-galactopyranoside : This substrate yields resorufin, a fluorophore with longer excitation and emission wavelengths (Ex/Em ~571/585 nm) in the orange-red portion of the spectrum. interchim.fr This shift to longer wavelengths helps to reduce background autofluorescence from biological samples, thereby improving the signal-to-noise ratio.

DDAO β-D-Galactopyranoside (9H-(1,3-Dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside) : DDAO-Gal is cleaved to produce a fluorophore that emits in the far-red region of the spectrum (Ex/Em ~645/660 nm). interchim.fr This is highly advantageous for in vivo imaging and flow cytometry, as it minimizes interference from other fluorescent molecules and cellular components.

The primary advantage of FMG lies in the well-characterized and highly efficient fluorescence of its product, fluorescein (Ex/Em ~492/520 nm). anaspec.cominterchim.fr However, for applications where cellular autofluorescence is a concern, substrates like Resorufin-Gal and DDAO-Gal, which operate at longer wavelengths, may be superior choices.

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Spectral Region |

| This compound (FMG) | Fluorescein | ~492 | ~520 | Green |

| MUG | 4-Methylumbelliferone | ~360 | ~450 | UV/Blue |

| Resorufin β-D-galactopyranoside | Resorufin | ~571 | ~585 | Orange-Red |

| DDAO β-D-Galactopyranoside | DDAO | ~645 | ~660 | Far-Red |

Future Directions and Emerging Research Avenues for Fluorescein Mono Beta D Galactopyranoside

Development of Advanced Fluorescent Probes with Tailored Characteristics

A significant area of future research involves the rational design and engineering of FMG-based probes to possess superior photophysical and chemical properties.

Engineering for Improved Signal-to-Noise Ratios

A key objective in the development of fluorescent probes is to maximize the signal-to-noise ratio (SNR) to enable the detection of low-level enzymatic activity. For fluorogenic substrates like FMG, this involves minimizing the background fluorescence of the intact, non-hydrolyzed probe while maximizing the fluorescence of the liberated fluorescein (B123965). Strategies to achieve this include the modification of the fluorescein core to reduce its intrinsic fluorescence when conjugated to the galactose moiety.

Furthermore, advancements in imaging technology, such as the use of fast digital lock-in algorithms, can computationally enhance the SNR of fluorescence imaging, which could be applied to FMG-based assays. nih.gov This method has been shown to increase the SNR of white and fluorescent images by 8.2% and 6.7%, respectively. nih.gov Additionally, optimizing the microfluidic chip design, for instance by using silicon-on-insulator (SOI) substrates, can reduce background fluorescence and improve the limit of detection. nih.gov

Exploration of Novel Excitation/Emission Wavelengths for Enhanced Imaging

The native fluorescein fluorophore has excitation and emission maxima in the visible range of the spectrum. While effective for many applications, this can be suboptimal for in vivo imaging due to tissue autofluorescence and limited tissue penetration. A major thrust in probe development is the design of FMG analogs that operate in the near-infrared (NIR) window (650-1700 nm), where biological tissues are more transparent. nih.gov

Researchers are exploring strategies to red-shift the spectral properties of fluorescein-based probes. This can be achieved by modifying the core structure of the fluorophore, for example, by incorporating electron-withdrawing groups. nih.gov The development of probes with NIR excitation and emission, such as DMC-βgal with excitation at 725 nm and emission at 770 nm, offers significant advantages for in vivo imaging, including reduced photodamage and suppressed autofluorescence. nih.gov The goal is to create a portfolio of FMG-like probes with a range of excitation and emission wavelengths, allowing for multiplexed imaging and deep-tissue analysis. nih.gov

Integration into Miniaturized and Automated Assay Systems

The compatibility of FMG with high-throughput screening and diagnostic platforms is a critical area of development. The integration of FMG-based assays into miniaturized systems, such as microfluidic devices and 96-well plates, allows for the rapid and automated analysis of β-galactosidase activity from a large number of samples simultaneously. abcam.com These systems offer advantages in terms of reduced reagent consumption, faster analysis times, and the potential for single-cell analysis. The development of front-face fluorescence detection in plate readers has been shown to overcome concentration quenching issues associated with high substrate absorbance, making it particularly suitable for FMG hydrolysis kinetics. nih.gov

Expansion into Novel Biological Applications Beyond β-Galactosidase Detection

While FMG is primarily used for detecting β-galactosidase activity, its underlying principle—enzymatic cleavage leading to a fluorescent signal—can be adapted to target other enzymes. By replacing the galactose moiety with recognition motifs for other glycosidases or different classes of enzymes, a diverse range of fluorogenic probes can be created. This expansion would enable the use of fluorescein-based probes to study a wider array of biological processes and disease states. For instance, β-galactosidase itself is a biomarker for several conditions, including cellular senescence and certain cancers, indicating the potential for FMG and its derivatives in these research areas. nih.govnih.gov

Elucidating Complex Enzyme Mechanisms through Fluorescein mono-beta-D-galactopyranoside Kinetics

The real-time and quantitative nature of FMG-based assays makes it a valuable tool for detailed kinetic studies of β-galactosidase. By monitoring the rate of fluorescein release under various conditions, researchers can determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). nih.govnih.gov This information is crucial for understanding the enzyme's mechanism of action, substrate specificity, and the effects of inhibitors or activators. For example, kinetic studies using FMG have been employed to investigate the hydrolysis of fluorescein di-beta-D-galactopyranoside, revealing the competition between the substrate and its intermediate. nih.gov Such detailed kinetic analysis can provide fundamental insights into enzyme function and dysfunction in disease.

Table 1: Kinetic Parameters of β-Galactosidase with FMG

| Parameter | Value | Reference |

| Michaelis-Menten constant (Km) | 117.6 µM | nih.gov |

| Enzymatic catalysis rate (k2) | 22.7 µmol·(min·mg)⁻¹ | nih.gov |

This table presents kinetic data for the hydrolysis of FMG by β-galactosidase, as determined by a front-face fluorescence measurement assay.

Therapeutic and Diagnostic Potential in Enzyme-Related Disorders (Conceptual Framework)

Building on its utility as a research tool, there is a conceptual framework for the future development of FMG and its derivatives for therapeutic and diagnostic applications in enzyme-related disorders. Given that abnormal β-galactosidase activity is associated with conditions like GM1 gangliosidosis and certain cancers, probes that can accurately detect and quantify this activity in vivo could serve as powerful diagnostic tools. nih.gov The development of highly sensitive and specific NIR probes is particularly relevant in this context, as they could enable non-invasive imaging of disease-related enzyme activity in deep tissues. nih.govnih.gov

Furthermore, the concept of enzyme-activated prodrugs could be applied. In this scenario, a therapeutic agent could be conjugated to a galactose moiety, rendering it inactive. Upon encountering β-galactosidase at a disease site, the drug would be released, providing targeted therapy. While still in the conceptual stage for FMG itself, this approach represents a promising future direction for the application of fluorogenic enzyme substrates in medicine.

Inhibition Studies and Drug Discovery Screening

This compound (FMG) is a valuable fluorogenic substrate for β-galactosidase, an enzyme of significant interest in various biological processes and a common reporter in molecular biology. biosynth.com The utility of FMG extends into the realm of inhibition studies and high-throughput screening (HTS) for drug discovery, offering a sensitive and efficient method for identifying and characterizing potential enzyme inhibitors.

The fundamental principle behind the use of FMG in these applications lies in its enzymatic hydrolysis. In the presence of β-galactosidase, the non-fluorescent FMG is cleaved, releasing the highly fluorescent molecule, fluorescein. biosynth.comnih.gov The resulting increase in fluorescence can be monitored in real-time, providing a direct measure of enzymatic activity. nih.gov This straightforward and sensitive detection method makes FMG an ideal tool for screening large libraries of compounds to identify those that inhibit β-galactosidase activity.

A notable application of FMG is in microchip-based enzyme assays. These systems allow for the continuous monitoring of the hydrolysis of FMG by β-galactosidase in minute volumes, significantly reducing the amount of enzyme and substrate required compared to traditional methods. nih.gov Such platforms have been successfully employed to study the competitive inhibition of β-galactosidase. For instance, the inhibitory effects of phenylethyl beta-D-thiogalactoside (PETG) and β-lactose on β-galactosidase activity have been investigated using an FMG-based assay on a microfabricated chip. nih.gov These studies demonstrated that PETG exhibits stronger inhibition of the enzyme compared to β-lactose. nih.gov

The adaptability of FMG-based assays to miniaturized and automated formats, such as microchips, underscores their potential for high-throughput screening in the drug discovery industry. nih.gov The ability to perform multiple enzyme assays simultaneously on multichannel microchips further enhances the throughput, making it a competitive technique for screening vast numbers of potential drug candidates efficiently.

While the qualitative and comparative inhibitory effects of certain compounds have been demonstrated using FMG, detailed quantitative data such as IC50 values from these specific assays are not always widely published. However, the principles of the assay allow for the determination of such quantitative metrics, which are crucial for the characterization and comparison of inhibitor potency.

Inhibitors of β-Galactosidase Studied Using FMG-Based Assays

| Inhibitor Name | Type of Inhibition | Key Findings |

| Phenylethyl beta-D-thiogalactoside (PETG) | Competitive | Demonstrated higher inhibition compared to β-lactose in a microchip-based assay. nih.gov |

| β-Lactose | Competitive | Shown to be a weaker inhibitor than PETG in the same assay system. nih.gov |

Q & A

Q. How is FMGal used to detect β-galactosidase activity in enzymatic assays?

FMGal acts as a fluorogenic substrate for β-galactosidase, which hydrolyzes the β-D-galactopyranoside bond to release fluorescein. The reaction can be monitored via fluorescence spectroscopy, with excitation at 490 nm and emission at 520 nm . For quantitative assays:

- Prepare a reaction buffer (e.g., PBS, pH 7.4) containing 10–100 µM FMGal.

- Add enzyme (e.g., 0.1–1 U/mL β-galactosidase) and incubate at 37°C.

- Measure fluorescence intensity over time using a plate reader or fluorometer.

- Normalize activity using a fluorescein standard curve.

Q. What are the optimal storage conditions for FMGal to ensure stability?

FMGal should be stored at -20°C in a desiccated, light-protected environment to prevent hydrolysis and photodegradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the substrate .

Q. How does FMGal compare to FDG (Fluorescein Di-β-D-Galactopyranoside) in enzyme assays?

FMGal is a monosaccharide derivative, while FDG is a disaccharide substrate. FDG requires two hydrolysis steps to release fluorescein, making it more sensitive but slower. FMGal is preferred for direct, rapid quantification of β-galactosidase activity, whereas FDG is used in high-sensitivity applications (e.g., single-cell assays) .

Advanced Research Questions

Q. How can conflicting kinetic data from FMGal-based assays be resolved?

Discrepancies in or values may arise from:

- Enzyme source variability : Commercial β-galactosidase (e.g., E. coli vs. mammalian isoforms) may exhibit different catalytic efficiencies .

- Substrate purity : Use HPLC-validated FMGal (≥95% purity) to minimize interference from hydrolysis byproducts .

- Buffer conditions : Optimize pH (4.5–8.0) and ionic strength (e.g., 50–150 mM NaCl) to match the enzyme’s natural environment . Validate results using orthogonal methods like absorbance spectroscopy (e.g., ONPG hydrolysis).

Q. What experimental design considerations apply when using FMGal in live-cell senescence assays?

FMGal is membrane-impermeable and requires cell permeabilization (e.g., digitonin treatment) or fixation (e.g., paraformaldehyde) for intracellular β-galactosidase detection. Key steps:

Q. How can FMGal be integrated into multiplexed fluorescent assays?

FMGal’s emission at 520 nm allows pairing with far-red probes (e.g., Cy5, emission ~670 nm). For example:

- Use FMGal for β-galactosidase activity and CellTracker Red for viability.

- Validate spectral separation using control samples without substrate/enzyme.

- Optimize excitation/emission filters to minimize cross-talk .

Q. What strategies improve FMGal’s utility in high-throughput screening (HTS)?

- Miniaturization : Use 384-well plates with automated liquid handling.

- Signal linearity : Confirm linear fluorescence response within the enzyme concentration range (e.g., 0.01–1 U/mL).

- Z’-factor validation : Ensure a Z’ > 0.5 by comparing positive (enzyme + substrate) and negative (substrate-only) controls .

Methodological Troubleshooting

Q. Why might FMGal fail to produce detectable fluorescence in an assay?

- Inactive enzyme : Verify enzyme activity using a positive control (e.g., ONPG hydrolysis).

- Substrate degradation : Check FMGal integrity via LC-MS or fluorescence scans (intact FMGal has minimal fluorescence).

- Incorrect pH : Adjust buffer to pH 6.0–7.5, as acidic conditions inhibit β-galactosidase .

Q. How to address background fluorescence in FMGal-based assays?

- Pre-filter FMGal : Remove hydrolyzed fluorescein contaminants using size-exclusion chromatography.

- Include quenching agents : Add 1 mM ascorbic acid to reduce autofluorescence in cell lysates .

Data Interpretation

Q. How to distinguish specific vs. non-specific hydrolysis of FMGal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。